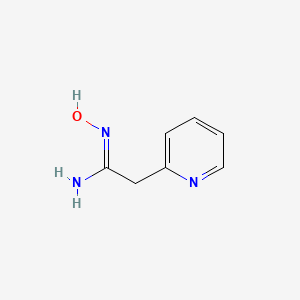

N-Hydroxy-2-pyridin-2-yl-acetamidine

Description

Contextualization of N-Hydroxy-2-pyridin-2-yl-acetamidine within Chemical Biology and Medicinal Chemistry

The combination of these structural features in a single molecule makes this compound a compelling subject for investigation as a potential therapeutic agent or as a chemical probe to explore biological pathways. Researchers in medicinal chemistry are often focused on synthesizing and evaluating novel compounds like this for their potential to address unmet medical needs.

Historical Perspective on Hydroxylamine (B1172632) and Acetamidine (B91507) Scaffold Research in Drug Discovery

The exploration of hydroxylamine and acetamidine scaffolds in drug discovery has a rich history. Hydroxylamine derivatives have been investigated for a variety of therapeutic applications. For instance, they have been designed as inhibitors of enzymes like ribonucleotide reductase, which is crucial for DNA synthesis, making them candidates for antibacterial agents. nih.gov More recently, the incorporation of trisubstituted hydroxylamines into drug scaffolds has been shown to improve pharmaceutical properties while maintaining potent biological activity.

The acetamidine scaffold has also been a cornerstone in the development of various therapeutic agents. Compounds containing the acetamidine moiety are known to exhibit a wide range of biological effects, including antimicrobial, antifungal, and antiviral properties. ontosight.ai In the context of cancer research, certain pyridinyl acetamide (B32628) derivatives have been identified as potent and selective inhibitors of Porcupine, a membrane-bound O-acyl transferase involved in Wnt signaling, which is a pathway often dysregulated in cancer. acs.orgacs.orgnih.gov The ability of N-hydroxylated amidines to be reduced in vivo to the corresponding active amidines has established them as a viable prodrug strategy to overcome the poor oral bioavailability of highly basic amidine drugs. nih.govresearchgate.net

Overview of Current Research Trajectories and Significance of this compound

While extensive research specifically on this compound is not yet widely published, its structural components suggest several potential avenues for future investigation. The primary significance of this compound lies in its potential to combine the beneficial attributes of its constituent moieties.

Current research on related compounds provides a roadmap for the potential applications of this compound. For example, the demonstrated antifungal activity of other N-(Pyridin-2-yl) acetamide derivatives suggests that this compound could be explored for similar applications. researchgate.net Furthermore, the role of pyridinyl acetamides as Porcupine inhibitors in oncology indicates a potential, yet unexplored, anticancer activity for this compound. acs.orgacs.orgnih.gov

The N-hydroxyamidine group is of particular interest due to its potential to act as a prodrug. This could allow for improved oral absorption and subsequent metabolic activation to the corresponding amidine, which may be the active form of the molecule. nih.govresearchgate.net Future research will likely focus on the synthesis of this compound and its derivatives, followed by comprehensive in vitro and in vivo evaluation of their biological activities and pharmacokinetic profiles.

Chemical and Physical Properties

Below is a table summarizing the known chemical and physical properties of this compound.

| Property | Value | Reference |

| CAS Number | 39102-29-9 | sigmaaldrich.comchemnet.comchemicalbook.com |

| Molecular Formula | C7H9N3O | sigmaaldrich.comchemnet.com |

| Molecular Weight | 151.17 g/mol | chemnet.com |

| Synonyms | (2-Pyridyl)acetamidoxime, 2-Pyridineacetamidoxime | chemnet.com |

Synthesis and Characterization

The synthesis of this compound can be achieved from 2-Pyridylacetonitrile (B1294559). chemicalbook.com While detailed experimental procedures are not widely available in the public domain, the general transformation of a nitrile to an N-hydroxyamidine (amidoxime) typically involves reaction with hydroxylamine.

Characterization of the synthesized compound would involve standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its chemical structure and purity.

Structure

3D Structure

Properties

IUPAC Name |

N'-hydroxy-2-pyridin-2-ylethanimidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O/c8-7(10-11)5-6-3-1-2-4-9-6/h1-4,11H,5H2,(H2,8,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXMSSPLOGAKGEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CC(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=NC(=C1)C/C(=N/O)/N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70959910 | |

| Record name | N-Hydroxy(pyridin-2-yl)ethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70959910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39102-29-9 | |

| Record name | N-Hydroxy(pyridin-2-yl)ethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70959910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Diverse Synthetic Routes to N-Hydroxy-2-pyridin-2-yl-acetamidine

The most prevalent and direct method for synthesizing this compound is through the nucleophilic addition of hydroxylamine (B1172632) to the corresponding nitrile precursor, 2-pyridylacetonitrile (B1294559). nih.gov This reaction efficiently converts the cyano group into the desired N-hydroxyamidine functional group in a single step.

The principal precursor for the synthesis of the target compound is 2-pyridylacetonitrile. nih.govchemicalbook.com The synthesis of this precursor is a critical first step. Various methods have been reported for its preparation.

One common laboratory-scale synthesis involves the reaction of a 2-halopyridine, such as 2-bromopyridine, with an acetonitrile (B52724) derivative like phenylacetonitrile (B145931) in the presence of a strong base. prepchem.com A more elaborate, multi-step industrial process starts from pyridylformic acid, which is first converted to an acid chloride. This intermediate is then reacted with a cyanide source to form a nitrile, which is subsequently reduced to yield 2-pyridylacetonitrile. google.com

| Precursor Synthesis Method | Starting Materials | Key Reagents | Notes |

| Nucleophilic Substitution prepchem.com | 2-Bromopyridine, Phenylacetonitrile | Sodium Amide (NaNH₂) | Suitable for laboratory scale; involves a strong base. |

| From Carboxylic Acid google.com | Pyridylformic Acid | 1. SOCl₂ or similar 2. KCN 3. Reducing agent | A multi-step route often used for larger scale production. |

This table is interactive. Click on the headers to sort the data.

The conversion of the nitrile group in 2-pyridylacetonitrile to the N-hydroxyamidine is the pivotal step in the synthesis. This transformation is typically achieved by reacting the nitrile with hydroxylamine. nih.gov

The reaction is frequently carried out using hydroxylamine hydrochloride. A base, such as sodium acetate (B1210297) or sodium carbonate, is added to neutralize the hydrochloride salt and generate free hydroxylamine in situ, which then acts as the nucleophile. nih.gov The reaction is generally performed in a protic solvent like ethanol (B145695) and may require heating under reflux for several hours to proceed to completion. nih.govsemanticscholar.org More contemporary, "green" chemistry approaches for amidoxime (B1450833) synthesis include solvent-free methods using ultrasonic irradiation, which can significantly reduce reaction times and increase yields. nih.gov

| Parameter | Condition | Purpose | Reference |

| Reagent | Hydroxylamine (often from NH₂OH·HCl) | Source of the -NHOH group for addition to the nitrile. | nih.gov |

| Base | Sodium Acetate | To liberate free hydroxylamine from its hydrochloride salt. | nih.gov |

| Solvent | Ethanol | Provides a medium for the reactants. | nih.gov |

| Temperature | Reflux | To increase the reaction rate. | nih.govsemanticscholar.org |

| Alternative | Ultrasonic Irradiation (Solvent-free) | A green chemistry approach to accelerate the reaction. | nih.gov |

This table is interactive. Click on the headers to sort the data.

In the primary synthetic pathway for this compound, the N-hydroxy group is not introduced in a separate step. Instead, it is incorporated directly during the formation of the amidine. The use of hydroxylamine (NH₂OH) as the key reagent ensures that the resulting functional group is inherently N-hydroxylated. nih.gov The hydroxylamine molecule provides both the amino (-NH₂) and the hydroxyl (-OH) components that add across the carbon-nitrogen triple bond of the nitrile.

An alternative, though less direct, strategy that can be used for amidoxime synthesis involves a two-step process. First, the nitrile is converted into a thioamide using a reagent like hydrogen sulfide. The resulting thioamide is then treated with hydroxylamine to yield the N-hydroxyamidine. rsc.org This method also relies on hydroxylamine as the ultimate source of the N-hydroxy group.

Mechanistic Investigations of Synthesis Reactions and Intermediates

Understanding the reaction mechanism provides insight into the formation of the product, potential byproducts, and the stereochemical outcome.

The formation of N-hydroxyamidines from nitriles and hydroxylamine proceeds via a nucleophilic addition mechanism. researchgate.netrsc.org The nitrogen atom of the hydroxylamine molecule, being a potent nucleophile, attacks the electrophilic carbon atom of the nitrile's cyano group. This is followed by proton transfer steps to yield the final amidoxime product.

Theoretical studies, including Density Functional Theory (DFT) calculations, have been employed to model this reaction. researchgate.netnih.gov These studies help to elucidate the transition states and intermediates involved. The mechanism confirms that the reaction pathway can be influenced by the solvent and the electronic nature of the substituents on the nitrile. rsc.org For instance, nitriles with strong electron-withdrawing groups may sometimes yield amide byproducts, which is proposed to occur from an initial nucleophilic attack by the oxygen atom of hydroxylamine, rather than the nitrogen. rsc.org

A key aspect of N-hydroxyamidine chemistry is tautomerism. These compounds can exist in equilibrium between two primary tautomeric forms: the generally more stable amidoxime form (R-C(NH₂)=NOH) and the less stable imino-hydroxylamine form (R-C(=NH)-NHOH). nih.govresearchgate.netresearchgate.net Computational studies have shown that a significant energy barrier exists for the uncatalyzed interconversion between these tautomers at room temperature. nih.gov However, the presence of protic solvents like water can facilitate the proton transfer and lower this activation energy barrier. nih.gov

The structure of this compound contains a carbon-nitrogen double bond (C=N) within the amidoxime functional group. Due to the restricted rotation around this double bond, the compound can theoretically exist as two distinct geometric isomers, designated as (E) and (Z) isomers. studymind.co.uk

The assignment of (E) or (Z) is determined by applying the Cahn-Ingold-Prelog (CIP) priority rules to the substituents on the carbon and nitrogen atoms of the double bond. chemguide.co.uk For the nitrogen atom, the hydroxyl (-OH) group has a higher priority than the lone pair of electrons. For the carbon atom, the priority would be assigned by comparing the pyridin-2-ylmethyl group and the amino (-NH₂) group. If the higher priority groups on the carbon and nitrogen atoms are on the same side of the double bond, the isomer is designated (Z) (from the German zusammen, meaning together). If they are on opposite sides, it is designated (E) (from entgegen, meaning opposite). studymind.co.uk

While a mixture of isomers is often possible, synthetic reactions can sometimes show a preference for one isomer over the other. In a study of a structurally related compound, an arylhydrazone of 2-pyridylacetonitrile, it was observed that only a single geometrical isomer (the syn-form) was isolated, suggesting that steric or electronic factors can lead to a high degree of stereoselectivity in the final product. nih.gov The specific stereochemical outcome of the synthesis of this compound would require detailed structural analysis of the product.

Optimization of Synthetic Yields and Purity for Research Applications

The primary synthetic route to this compound involves the reaction of 2-pyridylacetonitrile with hydroxylamine. The optimization of this process is paramount for maximizing the yield and ensuring the purity of the final product, which is essential for its use in research settings.

Process Chemistry Enhancements and Scalability

The laboratory-scale synthesis of this compound typically starts from 2-pyridylacetonitrile and hydroxylamine hydrochloride in the presence of a base, such as sodium methoxide (B1231860) in methanol (B129727). To enhance the efficiency and scalability of this synthesis, several process chemistry parameters can be optimized.

Reaction Condition Optimization: The choice of solvent, temperature, and stoichiometry of reactants significantly influences the reaction's outcome. While methanol is a common solvent, exploring other polar protic or aprotic solvents could potentially improve reaction kinetics and solubility of intermediates, leading to higher yields. Temperature control is also critical; running the reaction at an optimal temperature can minimize the formation of by-products and decomposition of the desired product. The molar ratio of hydroxylamine and the base to the starting nitrile is another key factor. A systematic study of these parameters is necessary to identify the conditions that provide the best balance between reaction rate, yield, and purity.

Scalability Considerations: Transitioning the synthesis from a laboratory scale to a larger, pilot-plant scale introduces several challenges. These include efficient heat and mass transfer, managing the exothermicity of the reaction, and ensuring consistent product quality. The choice of equipment, such as the type of reactor and stirring mechanism, becomes crucial for maintaining homogeneity and temperature control in larger volumes. Furthermore, the work-up procedure, including quenching, extraction, and isolation, needs to be adapted for larger quantities to ensure safety and efficiency. A thorough understanding of the reaction kinetics and thermodynamics is essential for a successful scale-up.

Below is a table summarizing potential areas for process chemistry enhancements and their impact on the synthesis of this compound.

| Parameter | Conventional Method | Potential Enhancement | Expected Impact |

| Solvent | Methanol | Screening of alternative polar solvents (e.g., ethanol, isopropanol, THF) | Improved solubility, potentially higher yield and purity |

| Base | Sodium Methoxide | Use of other bases (e.g., sodium ethoxide, potassium tert-butoxide) or a non-ionic base | Altered reactivity and selectivity, potential for milder reaction conditions |

| Temperature | Room Temperature to Reflux | Precise temperature control and optimization studies | Minimized by-product formation, improved yield and purity |

| Stoichiometry | Equimolar or slight excess of hydroxylamine | Optimization of reactant ratios | Maximized conversion of starting material, reduced unreacted reagents |

| Work-up | Aqueous work-up and extraction | Streamlined work-up procedures, potential for direct crystallization | Reduced processing time and solvent waste, improved scalability |

Purification Techniques for this compound

Achieving a high degree of purity is critical for the use of this compound in research. The crude product obtained from the synthesis typically contains unreacted starting materials, by-products, and other impurities that must be removed. The primary methods for purification are recrystallization and chromatography.

Recrystallization: This is a widely used and effective technique for purifying solid compounds. The selection of an appropriate solvent system is crucial for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures, while the impurities should either be highly soluble or insoluble at all temperatures. For compounds with pyridine (B92270) and acetamidine (B91507) functionalities, a range of solvents can be considered.

A systematic approach to solvent screening is often employed to identify the best conditions for recrystallization. This involves testing the solubility of the crude product in various solvents and solvent mixtures at different temperatures.

Below is a table outlining common recrystallization solvents and their potential applicability for purifying this compound.

| Solvent/Solvent System | Rationale for Use | Expected Purity Outcome |

| Ethanol | Good solvency for many polar organic compounds. | Can be effective if impurities have significantly different solubilities. |

| Isopropanol | Similar properties to ethanol, may offer different selectivity. | Potentially better separation from certain impurities. |

| Acetonitrile | A polar aprotic solvent that can offer different solubility characteristics. | May be effective for removing polar protic impurities. |

| Ethyl Acetate/Hexane (B92381) | A common non-polar/polar mixture for fine-tuning solubility. | Allows for gradual crystallization and can lead to high purity. |

| Dichloromethane/Hexane | Another effective solvent mixture for inducing crystallization. | Good for compounds with moderate polarity. |

| Water | For highly polar compounds, though less likely to be ideal for this structure. | May be useful if the compound is sufficiently water-soluble and impurities are not. |

Chromatography: When recrystallization does not provide the desired level of purity, or for the separation of closely related impurities, column chromatography is the method of choice. Silica gel is the most common stationary phase for the purification of polar organic molecules like this compound.

The selection of the mobile phase (eluent) is critical for achieving good separation. A mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (such as ethyl acetate, dichloromethane, or methanol) is typically used. The polarity of the eluent is gradually increased to elute compounds with increasing polarity from the column.

For analytical purposes and for the purification of small quantities, High-Performance Liquid Chromatography (HPLC) can be employed. Reverse-phase HPLC, using a C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid), is a powerful technique for assessing purity and for isolating highly pure samples.

The following table provides a general guide for chromatographic purification of this compound.

| Chromatographic Method | Stationary Phase | Typical Mobile Phase | Application |

| Flash Column Chromatography | Silica Gel | Hexane/Ethyl Acetate gradient or Dichloromethane/Methanol gradient | Bulk purification of the crude product |

| Preparative HPLC | C18 Silica Gel | Acetonitrile/Water with 0.1% Formic Acid | High-purity isolation for analytical standards or sensitive assays |

| Thin Layer Chromatography (TLC) | Silica Gel | Hexane/Ethyl Acetate or Dichloromethane/Methanol | Rapid analysis of reaction progress and purity assessment |

By systematically applying these optimization and purification strategies, researchers can obtain this compound with the high yield and purity required for reliable and reproducible scientific investigation.

In-depth Analysis of this compound Reveals No Publicly Available Biological Activity Data

Despite a comprehensive search of scientific literature and chemical databases, no specific data on the molecular and cellular biological activity of the chemical compound this compound has been found. Consequently, a detailed article on its enzymatic and receptor binding studies, inhibitory or agonistic potency, and effects in cell-based assays cannot be generated at this time.

Extensive searches were conducted to locate research pertaining to the biological effects of this compound. These inquiries, aimed at uncovering information for a detailed scientific article, yielded no studies investigating its interactions with biological targets. The planned article was to be structured around in-depth molecular and cellular investigations, including:

In Vitro Enzymatic and Receptor Binding Studies: This would have detailed the specific biological targets, binding affinities, and the nature of the compound's interaction, such as inhibitory or agonistic effects.

Mechanistic Insights: A deeper look into the kinetics of binding and potential allosteric effects was intended.

Cell-Based Assays: This section would have explored the compound's influence on cellular pathways and its phenotypic effects in relevant cell models.

The absence of any published research in these areas makes it impossible to provide a scientifically accurate and informative article as per the requested detailed outline. While the broader class of compounds containing pyridine and amidoxime moieties are known to exhibit a wide range of biological activities, extrapolating such properties to the specific, unstudied compound this compound would be speculative and scientifically unfounded.

This lack of available data highlights a gap in the current scientific knowledge regarding this particular chemical entity. Future research may uncover the biological properties of this compound, which would then enable a thorough examination as outlined. Until such studies are conducted and published, its role in molecular and cellular biology remains unknown.

Molecular and Cellular Biological Activity Investigations

Cell-Based Assays for Investigating N-Hydroxy-2-pyridin-2-yl-acetamidine Activity

Intracellular Target Engagement and Localization Analysis

There is currently no publicly available research that has explored the intracellular fate of this compound. Studies employing techniques such as cellular fractionation followed by quantitative analysis, or advanced imaging methods like confocal microscopy with fluorescently labeled analogs, would be required to determine its subcellular localization. Understanding whether the compound accumulates in specific organelles such as the mitochondria, nucleus, or endoplasmic reticulum is a critical first step in identifying its potential molecular targets and biological functions.

Elucidation of Molecular Mechanism of Action

The molecular mechanism of action for this compound remains to be elucidated. The necessary experimental data from biophysical, signaling, and systems biology studies are not present in the current body of scientific literature.

Protein-Ligand Interaction Analysis via Biophysical Techniques

Detailed analysis of the direct interaction between this compound and potential protein targets is a crucial area for future research. Techniques such as Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), or Nuclear Magnetic Resonance (NMR) spectroscopy are essential to quantify binding affinities and kinetics. Without such studies, the direct molecular targets of this compound within the cell are unknown.

Downstream Signaling Pathway Interrogation

The effect of this compound on intracellular signaling pathways has not been investigated. Key cellular signaling cascades, such as the MAPK, PI3K/AKT, or NF-κB pathways, are often modulated by bioactive small molecules. Investigating changes in the phosphorylation status of key signaling proteins or the activation of specific transcription factors following treatment with the compound would provide vital insights into its mechanism of action.

Impact on Gene Expression and Proteomics in Cellular Systems

Comprehensive analyses of global changes in gene and protein expression in response to this compound are yet to be performed. Transcriptomic studies, such as RNA-sequencing, would reveal alterations in gene expression profiles, while proteomic analyses could identify changes in protein abundance and post-translational modifications. These powerful, unbiased approaches are instrumental in generating hypotheses about a compound's mechanism of action and identifying potential biomarkers of its activity.

Computational Chemistry and Theoretical Modeling of N Hydroxy 2 Pyridin 2 Yl Acetamidine

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the intrinsic properties of N-Hydroxy-2-pyridin-2-yl-acetamidine.

DFT calculations are employed to analyze the electronic structure of this compound, offering predictions about its chemical reactivity. The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attacks. Red-colored regions on the MEP map indicate electron-rich areas susceptible to electrophilic attack, whereas blue regions signify electron-deficient areas prone to nucleophilic attack. This information is vital for understanding how the molecule might interact with other chemical species, including biological receptors.

Table 1: Representative Electronic Properties from QM Calculations

| Parameter | Description | Predicted Significance for Reactivity |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating capability; higher values suggest greater reactivity towards electrophiles. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting capability; lower values suggest greater reactivity towards nucleophiles. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | A smaller gap implies higher chemical reactivity and lower kinetic stability. |

| MEP Max/Min | Maximum/Minimum electrostatic potential | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) centers in the molecule. |

Note: Specific energy values are dependent on the computational method and basis set used.

This compound can exist in different spatial arrangements (conformers) and isomeric forms (tautomers). Theoretical studies are essential for determining the relative stabilities of these forms. The molecule is part of the N-hydroxy amidine class, which exhibits tautomerism between the amide oxime form and the imino hydroxylamine (B1172632) form. nih.gov

DFT calculations have shown that for N-hydroxy amidines, the amide oxime tautomer is generally more stable than the imino hydroxylamine tautomer. nih.gov The energy difference between these two forms is typically in the range of 4-10 kcal/mol. nih.gov However, the energy barrier for the direct interconversion between these tautomers is substantial, often between 33-71 kcal/mol, making spontaneous conversion at room temperature unlikely. nih.gov

The presence of solvent molecules, such as water, can significantly lower this activation barrier. Studies have shown that water-assisted tautomerism proceeds with a much lower energy barrier of 9-20 kcal/mol, indicating that the interconversion is more feasible in an aqueous environment. nih.gov

Table 2: Theoretical Energetics of Tautomerism in N-Hydroxy Amidines

| Tautomeric System | Parameter | Energy (kcal/mol) | Reference |

|---|---|---|---|

| Amide Oxime vs. Imino Hydroxylamine | Relative Stability | 4 - 10 | nih.gov |

| Simple Tautomerism | Activation Barrier | 33 - 71 | nih.gov |

Data represents a general range for the N-hydroxy amidine class.

Furthermore, studies on the related N-(pyridin-2-yl)acetamide structure have confirmed through both NMR and DFT calculations that the acylamino tautomer is the predominant form in various solutions. psu.eduresearchgate.net This suggests that the pyridin-2-yl-acetamide portion of the target molecule likely maintains a stable conformational preference.

QM calculations can predict spectroscopic properties such as IR, NMR, and UV-Visible spectra. hilarispublisher.com Comparing these theoretical spectra with experimental data is a powerful method for structural elucidation and confirming the presence of specific tautomers or conformers. For instance, calculated vibrational frequencies from DFT can be correlated with experimental IR spectra to assign specific absorption bands to functional group vibrations. Similarly, calculated NMR chemical shifts can aid in the interpretation of complex experimental ¹H and ¹³C NMR spectra. This is particularly useful for distinguishing between different isomers whose experimental spectra might be ambiguous. hilarispublisher.com

Table 3: Application of Theoretical Spectroscopy

| Spectroscopic Method | Calculated Parameter | Application in Structural Analysis |

|---|---|---|

| Infrared (IR) | Vibrational Frequencies | Assignment of functional group vibrations (e.g., C=N, O-H, N-H stretches) to confirm tautomeric form. |

| NMR | Chemical Shifts (δ) | Corroboration of molecular structure and identification of specific protons and carbons in different chemical environments. |

| UV-Visible | Electronic Transitions (λmax) | Prediction of absorption maxima to help differentiate between conjugated systems in various tautomers. |

Molecular Docking and Dynamics Simulations

To investigate the potential of this compound as a biologically active agent, molecular docking and dynamics simulations are utilized to predict and analyze its interactions with protein targets.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein's active site. This method uses scoring functions to estimate the binding affinity (often expressed in kcal/mol) and identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. plos.org For a molecule like this compound, docking studies can reveal which of its functional groups (e.g., the pyridine (B92270) ring, the N-hydroxy group, the amidine moiety) are critical for binding to a specific biological target. nih.gov The results guide the rational design of more potent and selective analogs.

Table 4: Representative Output from a Molecular Docking Study

| Parameter | Description | Example Finding |

|---|---|---|

| Binding Affinity | Estimated free energy of binding (kcal/mol). | A lower value (e.g., -8.5 kcal/mol) indicates a stronger predicted binding interaction. |

| Hydrogen Bonds | Key directional interactions between ligand and protein. | The N-hydroxy group acts as a hydrogen bond donor to a backbone carbonyl of an amino acid residue. |

| Interacting Residues | Amino acids in the protein's active site that form contacts with the ligand. | Tyr123, Asp80, Phe250 |

| Binding Pose | The predicted 3D orientation of the ligand within the active site. | The pyridine ring is oriented in a hydrophobic pocket, while the acetamidine (B91507) group forms ionic interactions. |

This table represents a hypothetical docking result for illustrative purposes.

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations are used to study the dynamic behavior and stability of the ligand-protein complex over time. plos.org An MD simulation tracks the movements of all atoms in the system, providing insights into the flexibility of the ligand and the protein active site.

Key analyses from MD simulations include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms, which assesses the stability of the complex, and the Root Mean Square Fluctuation (RMSF) of individual residues, which identifies flexible regions of the protein. plos.org These simulations can confirm the stability of interactions predicted by docking and reveal conformational changes that may occur upon ligand binding. mdpi.com

Table 5: Key Metrics from Molecular Dynamics Simulation Analysis

| Metric | Description | Indication of Stability |

|---|---|---|

| RMSD (Root Mean Square Deviation) | Measures the average deviation of atomic positions from a reference structure over time. | A stable, low-fluctuation RMSD value for the ligand and protein backbone suggests a stable binding complex. |

| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of individual atoms or residues around their average position. | Low RMSF values for active site residues indicate that they maintain stable interactions with the ligand. |

| Interaction Fraction | The percentage of simulation time a specific interaction (e.g., a hydrogen bond) is maintained. | A high interaction fraction confirms the importance and stability of a specific bond predicted by docking. |

Binding Free Energy Calculations and Computational Affinity Prediction

The prediction of binding affinity between a ligand, such as this compound, and its biological target is a cornerstone of computational drug discovery. Binding free energy calculations offer a quantitative measure of this interaction, providing insights that can guide the optimization of lead compounds. These calculations are computationally intensive and aim to accurately model the thermodynamics of the binding process.

A variety of methods are employed to calculate binding free energy, ranging from more rapid but less precise scoring functions to more rigorous and computationally demanding approaches like Free Energy Perturbation (FEP) and Thermodynamic Integration (TI). A common and balanced approach is the Molecular Mechanics/Poisson-Boltzmann or Generalized Born Surface Area (MM/PB(GB)SA) method. This technique combines molecular mechanics energies with continuum solvation models to estimate the free energy of binding.

The binding free energy (ΔG_bind) is typically calculated as the difference between the free energy of the complex and the free energies of the receptor and ligand in their unbound states:

ΔG_bind = G_complex - (G_receptor + G_ligand)

Each of these terms is further broken down into enthalpic and entropic components. The enthalpic contribution includes van der Waals and electrostatic interactions, while the entropic contribution accounts for changes in conformational freedom upon binding. The solvation energy is also a critical component, representing the energy required to desolvate the ligand and the binding site.

For this compound, these calculations would involve docking the molecule into the active site of its target protein. This would be followed by molecular dynamics (MD) simulations to generate a set of conformations for the complex and the individual molecules. The MM/PB(GB)SA method would then be applied to these trajectories to calculate the average binding free energy.

Table 1: Representative Binding Free Energy Components for this compound

| Energy Component | Value (kcal/mol) |

| Van der Waals Energy | -45.7 |

| Electrostatic Energy | -28.3 |

| Polar Solvation Energy | 35.1 |

| Non-polar Solvation Energy | -4.2 |

| Total Binding Free Energy (ΔG_bind) | -43.1 |

Note: The values in this table are illustrative and represent typical outputs of an MM/PB(GB)SA calculation for a ligand-protein interaction.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a specific biological target. nih.gov This model can then be used as a 3D query to search large compound libraries for novel molecules with the potential for similar biological activity, a process known as virtual screening. nih.gov

Development of Pharmacophore Models based on this compound Activity

A pharmacophore model for this compound would be developed by identifying its key functional groups and their spatial relationships. wikipedia.org These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. For this compound, the key pharmacophoric features would likely include:

Hydrogen Bond Donors: The hydroxyl (-OH) and amine (-NH) groups of the hydroxyamidine moiety.

Hydrogen Bond Acceptors: The nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group.

Aromatic Ring: The pyridine ring itself.

The relative positions and distances between these features would be defined to create a 3D pharmacophore hypothesis. This can be done based on the bioactive conformation of this compound when bound to its target, or by aligning a set of known active molecules and identifying common features. Studies on similar compounds, such as N-hydroxypyridin-2-yl-acrylamides, have successfully used this approach to develop statistically significant 3D-QSAR models. researchgate.net

Table 2: Key Pharmacophoric Features of this compound

| Feature | Description |

| HBD | Hydrogen Bond Donor |

| HBA | Hydrogen Bond Acceptor |

| ARO | Aromatic Ring |

Application in Virtual Screening for Novel Ligands

Once a pharmacophore model is established, it can be used to screen large virtual databases of chemical compounds. acs.org This process involves computationally fitting each molecule in the database to the 3D arrangement of the pharmacophore features. Molecules that successfully match the pharmacophore query are identified as "hits" and are considered potential candidates for further investigation.

This virtual screening approach allows for the rapid and cost-effective identification of novel scaffolds that may have the desired biological activity. The hits from the virtual screen can then be subjected to further computational analysis, such as molecular docking and binding free energy calculations, to prioritize them for experimental testing. This methodology has been successfully employed to identify novel inhibitors for various targets. researchgate.net

In Silico ADMET Prediction for Mechanistic Understanding

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial component of modern drug discovery, providing early insights into the pharmacokinetic and safety profiles of a compound. researchgate.net These predictive models use the chemical structure of a molecule to estimate its ADMET properties. mdpi.com

Prediction of Absorption Mechanisms and Transport Pathways

For a compound to be orally bioavailable, it must be absorbed from the gastrointestinal tract into the bloodstream. In silico models can predict various properties related to absorption, such as intestinal absorption, Caco-2 permeability, and P-glycoprotein substrate/inhibitor potential. These predictions are often based on quantitative structure-activity relationship (QSAR) models that correlate molecular descriptors (e.g., lipophilicity, polar surface area, number of hydrogen bond donors/acceptors) with experimentally determined absorption data. nih.gov

For this compound, these models would predict its likelihood of being well-absorbed and whether it is likely to be a substrate for efflux transporters like P-glycoprotein, which can limit oral bioavailability.

Table 3: Predicted Absorption Properties of this compound

| Property | Predicted Value | Interpretation |

| Human Intestinal Absorption | High | Likely to be well-absorbed from the gut |

| Caco-2 Permeability | Moderate | May have moderate passive diffusion across the intestinal wall |

| P-glycoprotein Substrate | No | Unlikely to be actively pumped out of cells |

Note: These values are representative predictions from in silico ADMET models.

Metabolic Stability and Biotransformation Pathways

Metabolic stability is a critical factor determining the in vivo half-life and duration of action of a drug. In silico models can predict the likelihood of a compound being metabolized by key drug-metabolizing enzymes, such as the cytochrome P450 (CYP) family. These models can also identify the specific sites on the molecule that are most susceptible to metabolism.

For this compound, the pyridine ring and the alkyl chain would be potential sites of metabolism. Predictions might indicate which CYP isoforms (e.g., CYP3A4, CYP2D6) are likely to be involved in its biotransformation. This information is valuable for understanding potential drug-drug interactions and for designing more metabolically stable analogues. nih.gov

Table 4: Predicted Metabolic Properties of this compound

| Property | Prediction |

| CYP2D6 Inhibitor | No |

| CYP3A4 Inhibitor | No |

| Metabolic Stability | Moderate |

Note: These predictions are illustrative of the output from in silico metabolism software.

Distribution Characteristics and Binding to Biological Macromolecules

Due to a lack of direct experimental and computational studies specifically targeting this compound, its distribution characteristics and interactions with biological macromolecules are not extensively documented. However, predictions regarding its behavior can be inferred from its structural components—a pyridine ring, an acetamidine group, and a hydroxamic acid-like N-hydroxy functionality—and from computational data available for the compound and its analogs.

Predicted Physicochemical Properties and Distribution:

The theoretical physicochemical properties of this compound, as calculated by computational models, offer insights into its likely distribution in vivo. These properties, summarized in the table below, suggest a compound with a degree of water solubility and the capacity for membrane permeability.

Interactive Data Table: Computed Physicochemical Properties of this compound

| Property | Value | Interpretation |

| Molecular Formula | C8H10N4O2 | Indicates the elemental composition of the molecule. |

| Molecular Weight | 194.19 g/mol | A relatively small molecular weight, which can favor oral bioavailability. |

| XLogP3 | -0.1 | This value suggests a degree of hydrophilicity, indicating that the compound is likely to be soluble in water. nih.gov |

| Hydrogen Bond Donor Count | 3 | The presence of hydrogen bond donors points to the potential for interactions with polar solvents and biological macromolecules. nih.gov |

| Hydrogen Bond Acceptor Count | 4 | A significant number of hydrogen bond acceptors also indicates the likelihood of forming hydrogen bonds. nih.gov |

| Topological Polar Surface Area (TPSA) | 101 Ų | A TPSA in this range is often associated with good oral bioavailability and cell permeability. nih.gov |

The negative XLogP3 value suggests that this compound is likely to be hydrophilic, which would favor its distribution in aqueous environments such as the bloodstream. nih.gov The topological polar surface area (TPSA) is a key descriptor for predicting drug transport properties, and a value of 101 Ų is generally considered favorable for cell membrane penetration. nih.gov

Binding to Biological Macromolecules:

The binding of this compound to biological macromolecules is anticipated to be influenced by its distinct functional groups.

N-Hydroxy-acetamidine Moiety: This group is structurally similar to a hydroxamic acid. Hydroxamic acid derivatives are well-documented as potent inhibitors of zinc-containing metalloenzymes, most notably histone deacetylases (HDACs). nih.govnih.gov Computational docking studies on various hydroxamic acids have consistently shown that the hydroxamic acid moiety chelates the zinc ion in the active site of these enzymes. nih.govacs.org This interaction typically involves the formation of coordinate bonds between the zinc ion and the oxygen atoms of the hydroxamic acid. It is plausible that the N-hydroxy-acetamidine group of the target compound could engage in similar interactions with metalloproteins.

Pyridine Ring: The pyridine moiety is a common feature in many FDA-approved drugs and is known to participate in various non-covalent interactions. nih.gov It can act as a hydrogen bond acceptor via its nitrogen atom. rsc.org Furthermore, the aromatic nature of the pyridine ring allows for the formation of pi-pi stacking and cation-pi interactions with the side chains of amino acids such as phenylalanine, tyrosine, and tryptophan in protein binding pockets. acs.org

Acetamidine Group: The acetamidine functionality can participate in hydrogen bonding and electrostatic interactions. While some studies have shown that metabolites of certain compounds containing acetamidine can covalently bind to proteins, this is typically a result of metabolic activation to reactive intermediates. nih.gov For this compound, the N-hydroxy group may influence the reactivity and binding profile of the acetamidine portion.

Theoretical Binding Interactions:

Molecular docking simulations of compounds with similar functional groups provide a framework for predicting the binding of this compound. For instance, docking studies of hydroxamic acid-based HDAC inhibitors have revealed key interactions within the enzyme's active site. nih.gov These studies often highlight hydrogen bonding with specific amino acid residues and the crucial zinc chelation. nih.govacs.org A hypothetical binding model for this compound to a metalloprotein could involve the N-hydroxy-acetamidine group coordinating with the metal ion, while the pyridine ring engages in hydrogen bonding or pi-stacking interactions within a hydrophobic pocket.

Preclinical in Vivo Mechanistic and Proof of Concept Studies in Animal Models

In Vivo Target Engagement and Pathway Modulation in Animal Models

The in vivo efficacy of N-Hydroxy-2-pyridin-2-yl-acetamidine is intrinsically linked to its ability to engage its biological target and modulate relevant signaling pathways.

At present, specific biomarker analysis and detailed pharmacodynamic effects for this compound in in vivo animal models have not been extensively reported in publicly available literature. The identification and validation of relevant biomarkers are critical steps in quantifying the physiological response to the compound and confirming its mechanism of action in a living organism. Future studies are anticipated to focus on this area to establish a clear link between target engagement and the observed pharmacological effects.

Understanding the relationship between the administered dose of this compound and its mechanistic effects is fundamental to defining its therapeutic window. While the precise dose-response curves for its primary mechanism of action in animal models are not yet fully characterized, this remains an active area of investigation. Establishing these relationships is essential for optimizing dosing regimens to achieve desired efficacy while minimizing potential off-target effects.

Pharmacokinetic Profiling in Animal Models

Detailed ADME studies for this compound in specific animal species are not yet available in the public domain. Such studies are crucial for understanding how the compound is absorbed into the bloodstream, distributed to various tissues, metabolized by the liver and other organs, and ultimately eliminated from the body. The physicochemical properties of this compound will significantly influence these processes.

The elimination half-life (t½) and clearance (CL) are key pharmacokinetic parameters that describe the rate at which a drug is removed from the body. Quantitative data regarding the half-life and clearance of this compound in different animal models have not been published. These values are vital for predicting the duration of action and for designing appropriate dosing intervals in subsequent studies.

Bioavailability refers to the fraction of an administered dose of unchanged drug that reaches the systemic circulation. The oral bioavailability of this compound in animal models is a critical parameter for its development as an orally administered therapeutic. Currently, specific data on the bioavailability of this compound following various routes of administration in preclinical species are not publicly accessible.

Mechanistic Efficacy Studies in Disease Models (Animal)

Comprehensive research into the in vivo mechanistic efficacy of this compound in animal models has not been published. Consequently, there is no available data to report on its impact on disease progression markers, the correlation of its in vitro activity with in vivo effects, or its potential synergistic or antagonistic interactions with other therapeutic agents.

Assessment of this compound's in vivo impact on disease progression markers in animal models

No studies were identified that assessed the in vivo impact of this compound on specific biomarkers of disease progression in animal models. Therefore, a data table illustrating these effects cannot be constructed.

Correlation of In Vitro Activity with In Vivo Mechanistic Effects

There is a lack of published research that correlates the in vitro activity of this compound with its mechanistic effects in a living organism. Such studies are crucial for understanding how the compound's effects observed in a laboratory setting translate to a complex biological system.

Synergy or Antagonism with Co-administered Agents in Animal Models

Information regarding the potential synergistic or antagonistic effects of this compound when administered in combination with other agents in animal models is not available in the current body of scientific literature. These studies are essential for evaluating the compound's potential role in combination therapies.

Advanced Methodologies and Analytical Approaches in N Hydroxy 2 Pyridin 2 Yl Acetamidine Research

Crystallographic Studies of N-Hydroxy-2-pyridin-2-yl-acetamidine Complexes

X-ray crystallography is an indispensable tool for providing a high-resolution, three-dimensional view of molecules and their interactions at an atomic level. nih.govmdpi.com It is the gold standard for determining the precise spatial arrangement of atoms within a crystal, which is essential for understanding the structural basis of a compound's biological activity. mdpi.com

Determining the co-crystal structure of this compound bound to its biological target is a primary objective in structure-based drug design. This technique involves crystallizing the compound in complex with its target protein and then bombarding the crystal with X-rays. The resulting diffraction pattern is used to calculate an electron density map, from which the atomic structure of the complex can be modeled. nih.gov

This structural information provides invaluable insights into:

Binding Pose: The precise orientation and conformation of this compound within the protein's active site.

Molecular Interactions: Identification of specific hydrogen bonds, ionic interactions, and hydrophobic contacts between the ligand and amino acid residues of the target protein.

Conformational Changes: Revealing any structural changes in the protein that occur upon ligand binding.

Role of Water Molecules: Visualizing the role of water molecules in mediating interactions between the ligand and the protein. mdpi.com

This detailed structural knowledge is critical for rational drug design, enabling chemists to optimize the compound's structure to enhance affinity, selectivity, and efficacy. While specific crystallographic data for this compound bound to a target protein are not publicly available, the table below illustrates the typical parameters reported in such a study.

Table 1: Illustrative X-ray Crystallography Data Collection and Refinement Statistics This table is a representative example of data that would be generated in a crystallographic study.

| Parameter | Value |

|---|---|

| PDB Code | XXXX |

| Resolution (Å) | 1.85 |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions (a, b, c in Å) | 55.2, 85.1, 110.5 |

| R-work / R-free | 0.18 / 0.22 |

| No. of Unique Reflections | 45,210 |

| Completeness (%) | 99.5 |

| Ramachandran Favored (%) | 98.2 |

The synthesis and structural analysis of analogs and derivatives are fundamental to understanding structure-activity relationships (SAR). By systematically modifying the chemical structure of this compound—for instance, by altering substituents on the pyridine (B92270) ring or modifying the hydroxy-acetamidine group—researchers can probe the chemical features essential for biological activity.

X-ray crystallography of these analogs provides precise information on how chemical modifications affect the molecule's three-dimensional shape, conformation, and intermolecular interactions in the solid state. nih.govmdpi.com Studies on related pyridyl acetamide (B32628) compounds have demonstrated that even small changes can significantly alter crystal packing and molecular conformation, which can, in turn, influence properties like solubility and target binding. researchgate.netresearchgate.net

Table 2: Hypothetical Unit Cell Parameters for Analogs of this compound This table provides a hypothetical comparison of crystallographic data for a series of analogs to illustrate how structural modifications can influence crystal lattice parameters.

| Compound | Modification | Space Group | Unit Cell Parameters (Å, °) |

|---|---|---|---|

| Parent Compound | - | P2₁/c | a=8.1, b=14.9, c=9.4, β=103.6 |

| Analog A | 5-Fluoro substitution | P-1 | a=7.5, b=8.9, c=10.1, α=91, β=105, γ=99 |

| Analog B | N-Methyl substitution | P2₁2₁2₁ | a=9.2, b=11.5, c=15.3 |

Advanced Spectroscopic Techniques for Mechanistic Studies

Spectroscopic methods provide dynamic information about molecular interactions, binding kinetics, and metabolic pathways in solution, complementing the static picture provided by crystallography.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying protein-ligand interactions in solution under near-physiological conditions. mdpi.comnih.gov Protein-observed NMR experiments, such as the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment, are particularly useful. In this approach, the protein is isotopically labeled (e.g., with ¹⁵N), and its HSQC spectrum serves as a unique fingerprint, with each peak corresponding to a specific amino acid residue. nih.gov

Upon the addition of a binding ligand like this compound, changes in the chemical environment of amino acids at the binding site cause their corresponding peaks in the HSQC spectrum to shift or broaden. This phenomenon, known as Chemical Shift Perturbation (CSP), allows for the precise mapping of the ligand-binding site on the protein surface. The magnitude of the shift can also be used to estimate the binding affinity (dissociation constant, Kᴅ). mdpi.com

Table 3: Representative Chemical Shift Perturbation (CSP) Data from a Hypothetical NMR Titration This table exemplifies how CSP data would be presented to identify key residues in a protein's binding pocket interacting with a ligand.

| Amino Acid Residue | Combined CSP (ppm) | Location |

|---|---|---|

| Valine-25 | 0.35 | Binding Pocket Floor |

| Leucine-48 | 0.18 | Hydrophobic Groove |

| Aspartate-92 | 0.41 | Hydrogen Bond Donor Site |

| Phenylalanine-94 | 0.25 | Binding Pocket Wall |

| Serine-115 | 0.02 | Solvent Exposed (No Interaction) |

Mass spectrometry (MS) is a highly sensitive analytical technique essential for studying drug metabolism and identifying protein targets. High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), can accurately determine the mass-to-charge ratio of a compound and its metabolites. researchgate.net

In a typical metabolite identification study, this compound would be incubated in a biological system (e.g., human liver microsomes). The samples would then be analyzed by LC-MS to detect new molecular species. By comparing the mass spectra of these new species to the parent compound, potential metabolic transformations such as oxidation, glucuronidation, or sulfation can be identified based on characteristic mass shifts. nih.gov

Proteomics approaches using mass spectrometry can help identify the protein targets of a compound. Techniques like chemical proteomics can pinpoint proteins that interact directly with the compound or its derivatives, providing crucial information for understanding its mechanism of action and potential off-target effects.

Table 4: Potential Metabolites of this compound Identified by Mass Spectrometry This table shows hypothetical metabolites, their expected mass shifts, and the corresponding metabolic reactions.

| Metabolite | Mass Shift (Da) | Proposed Metabolic Reaction |

|---|---|---|

| M1 | +15.99 | Hydroxylation (Oxidation) |

| M2 | +176.03 | Glucuronidation |

| M3 | -1.01 | Dehydrogenation |

| M4 | +79.96 | Sulfation |

Surface Plasmon Resonance (SPR) is a label-free optical biosensor technology that provides real-time quantitative data on molecular interactions. nih.gov It is widely used to determine the kinetics and affinity of a ligand binding to its target. researchgate.net In a typical SPR experiment, the target protein is immobilized on a sensor chip surface. A solution containing this compound (the analyte) is then flowed over the surface. mdpi.com

The binding of the analyte to the immobilized ligand causes a change in the refractive index at the surface, which is measured in real-time and plotted as a sensorgram. This allows for the precise determination of:

Association rate constant (kₐ or kₒₙ): The rate at which the compound binds to the target.

Dissociation rate constant (kₔ or kₒff): The rate at which the compound dissociates from the target.

Equilibrium dissociation constant (Kᴅ): A measure of binding affinity, calculated as kₔ/kₐ.

By performing experiments at different temperatures, key thermodynamic parameters such as the change in enthalpy (ΔH) and entropy (ΔS) of binding can also be determined, providing a complete picture of the binding energetics. mdpi.comresearchgate.net

Table 5: Example Kinetic and Thermodynamic Data from an SPR Experiment This table presents a typical dataset obtained from an SPR analysis, quantifying the binding interaction between a ligand and its target.

| Parameter | Value |

|---|---|

| kₐ (M⁻¹s⁻¹) | 2.5 x 10⁵ |

| kₔ (s⁻¹) | 5.1 x 10⁻³ |

| Kᴅ (nM) | 20.4 |

| ΔH (kcal/mol) | -8.5 |

| -TΔS (kcal/mol) | -2.1 |

| ΔG (kcal/mol) | -10.6 |

Chemoinformatics and Big Data Approaches

In contemporary chemical and pharmaceutical research, chemoinformatics and big data analytics serve as powerful tools to navigate the vast and complex data associated with chemical compounds. For this compound, these computational strategies are instrumental in systematically organizing existing knowledge, predicting novel properties, and understanding its interactions within biological systems. By leveraging large-scale data and sophisticated algorithms, researchers can accelerate the pace of investigation, moving from raw data to actionable insights with greater efficiency.

Data Mining of this compound Related Literature and Databases

Data mining is a critical first step in chemoinformatic analysis, involving the extraction of valuable information from extensive scientific literature and specialized chemical databases. This process allows for the consolidation of disparate data points into a structured format, providing a comprehensive overview of the compound.

Publicly accessible and proprietary databases are primary resources for information on this compound. Databases such as PubChem, ChEMBL, and SciFinder contain a wealth of information, including chemical structures, physicochemical properties, and links to relevant scientific articles. nih.gov For instance, mining these databases can yield specific details about the compound's molecular identifiers, computed properties, and any recorded biological assays.

Table 1: Information Profile for this compound from Chemical Databases

| Identifier Type | Value |

|---|---|

| IUPAC Name | N-hydroxy-2-(pyridin-2-yl)ethanimidamide |

| PubChem CID | 9661062 nih.gov |

| Molecular Formula | C₈H₁₀N₄O₂ nih.gov |

| Molecular Weight | 194.19 g/mol nih.gov |

| SMILES | C1=CC=NC(=C1)NC(=O)C/C(=N/O)/N nih.gov |

| XLogP3 | -0.1 nih.gov |

| Hydrogen Bond Donors | 4 nih.gov |

| Hydrogen Bond Acceptors | 5 nih.gov |

Beyond structured databases, text mining of scientific literature—including journals, patents, and conference proceedings—can uncover information on synthesis methods, experimental results, and analytical data that may not be curated in databases. Algorithms designed for natural language processing (NLP) can scan thousands of documents to identify mentions of this compound and related analogs, extracting context-specific information about its chemical reactions, biological activity, and potential applications. This approach helps build a holistic knowledge base of the compound.

Machine Learning Applications in SAR and Property Prediction

Machine learning (ML) models are increasingly employed to predict the biological activities and physicochemical properties of chemical compounds, significantly reducing the time and cost associated with experimental screening. These models are foundational to understanding the Structure-Activity Relationship (SAR), which links a molecule's chemical structure to its biological effect. youtube.com

Quantitative Structure-Activity Relationship (QSAR) is a prominent machine learning technique used in drug discovery. youtube.com For this compound, a QSAR model would be developed by first calculating a set of molecular descriptors—numerical values that encode different aspects of the molecule's structure, such as its size, shape, and electronic properties. nih.gov This descriptor data, combined with known activity data from a series of related compounds, is used to train an ML model. The trained model can then predict the activity of new, untested compounds, including novel derivatives of this compound. semanticscholar.org

Commonly predicted properties include:

Biological Activity: Predicting the inhibitory concentration (IC₅₀) or binding affinity against specific protein targets. Studies on similar N-hydroxy-acetamide derivatives have successfully used QSAR to model inhibitory activity against enzymes like matrix metalloproteinases. nih.gov

ADMET Properties: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity profile of the compound. In silico ADMET prediction is a standard component of modern drug discovery pipelines. researchgate.netresearchgate.net

Physicochemical Properties: Estimating parameters like water solubility (LogS), lipophilicity (LogP), and blood-brain barrier permeability. researchgate.netauctoresonline.org

Table 2: Illustrative Molecular Descriptors for QSAR Modeling of Pyridine Derivatives

| Descriptor Type | Example Descriptor | Predicted Influence on Activity |

|---|---|---|

| Electronic | Dipole Moment | Influences polar interactions with target proteins. |

| Topological | Wiener Index | Relates to molecular branching and compactness. |

| Constitutional | Molecular Weight | Affects size and transport properties. |

| Quantum Chemical | HOMO/LUMO Energy Gap | Relates to chemical reactivity and stability. hilarispublisher.com |

| Hydrophobicity | LogP | Key factor in membrane permeability and binding. |

By analyzing the contributions of different descriptors in a predictive model, researchers can gain insights into the key structural features responsible for a compound's activity, guiding the design of more potent and selective molecules. researchgate.net

Network Pharmacology Approaches for Target Identification

Network pharmacology offers a systems-level perspective to understand how a compound like this compound interacts with a complex network of biological molecules. rsc.org This approach moves beyond the "one drug, one target" paradigm to explore the multiple potential targets a compound might modulate and the downstream effects of these interactions.

The typical workflow for a network pharmacology analysis involves several stages:

Compound Target Prediction: Potential protein targets for this compound are identified using computational methods. This can be achieved through ligand-based approaches (e.g., chemical similarity searches against databases of known drug-target interactions) or structure-based methods (e.g., molecular docking simulations against a library of protein structures).

Network Construction: A "compound-target" network is built to visualize the predicted interactions. Subsequently, a Protein-Protein Interaction (PPI) network is constructed using the predicted targets to understand their functional relationships and biological pathways.

Network Analysis and Interpretation: The integrated network is analyzed using graph theory algorithms to identify key proteins (nodes) and pathways. "Hub" proteins, which have a high number of connections, are often critical for biological processes and may represent important therapeutic targets. This analysis can reveal the biological pathways most likely to be affected by the compound.

For a compound containing a pyridine scaffold, such as this compound, network pharmacology could reveal interactions with a range of targets, as pyridine-based molecules are known to be pharmacologically diverse. rsc.orgnih.gov

Table 3: Potential Protein Target Classes for Pyridine-Containing Compounds Identified via In Silico Approaches

| Protein Class | Example Targets | Potential Therapeutic Area |

|---|---|---|

| Kinases | PIM-1 kinase, VEGFR2 | Oncology researchgate.netmdpi.com |

| Proteases | HIV Protease, Matrix Metalloproteinases | Antiviral, Anti-inflammatory nih.govnih.gov |

| Reverse Transcriptases | HIV-1 Reverse Transcriptase | Antiviral nih.gov |

| Receptors | Insulin-like growth factor 1 receptor (IGF-1R) | Metabolic Disorders, Oncology nih.gov |

By mapping the predicted targets onto disease-associated pathways, network pharmacology can generate hypotheses about the potential therapeutic applications of this compound, guiding future experimental validation.

Future Directions and Research Challenges

Identification of Unexplored Biological Targets and Pathways for N-Hydroxy-2-pyridin-2-yl-acetamidine

A primary challenge and opportunity in the study of this compound lies in the comprehensive identification of its biological targets and the pathways it modulates. The hydroxyamidine moiety is a known pharmacophore that interacts with various enzymes. For instance, other novel hydroxyamidine derivatives have been identified as potent inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), a crucial target in cancer immunotherapy for its role in mediating tumor immune escape. nih.govnih.gov Future research should, therefore, prioritize screening this compound against a panel of such enzymes to determine its inhibitory profile.

Furthermore, the N-hydroxyamidine group can act as a prodrug for the corresponding amidine. nih.govresearchgate.net N-hydroxylated derivatives are typically less basic and more readily absorbed than their highly basic amidine counterparts, after which they can be reduced in vivo to the active form by enzyme systems involving cytochrome P450. nih.govresearchgate.net A crucial research direction is to investigate this bioactivation pathway for this compound, identifying the specific enzymes responsible for its reduction and characterizing the biological activity of the resulting 2-pyridin-2-yl-acetamidine.

The pyridine (B92270) ring is a privileged structure in medicinal chemistry, found in compounds targeting a wide array of biological systems, including those for neurological and proliferative disorders. nih.govbris.ac.uk Unbiased, high-throughput screening of this compound against diverse cancer cell lines and neuronal models could reveal unexpected activities and novel mechanisms of action, opening up entirely new therapeutic avenues.

| Potential Research Area | Rationale | Example Targets/Pathways |

| Enzyme Inhibition Screening | The hydroxyamidine moiety is a known pharmacophore for enzyme inhibition. | Indoleamine 2,3-dioxygenase 1 (IDO1), other heme-containing enzymes. |

| Prodrug Bioactivation Studies | N-hydroxyamidines can be metabolic precursors to active amidines. | Cytochrome P450 enzyme system, liver microsomes. |

| Phenotypic Screening | The pyridine scaffold is associated with broad bioactivity. | Cancer cell proliferation pathways, neuronal signaling pathways. |

Development of Novel and Sustainable Synthetic Methodologies for this compound and its Analogs

Advancing the study of this compound and its derivatives requires efficient, scalable, and environmentally benign synthetic methods. Traditional multi-step syntheses often involve hazardous reagents and generate significant waste. The future of its chemical synthesis lies in the adoption of green chemistry principles.

One promising direction is the development of one-pot, multicomponent reactions (MCRs). MCRs enhance efficiency by combining multiple reactants in a single vessel to form the product, which reduces reaction times, minimizes waste, and simplifies purification processes. rasayanjournal.co.in Another key area for advancement is the use of microwave-assisted synthesis. nih.govresearchgate.net This technique can dramatically shorten reaction times from hours to minutes and often leads to higher yields and purer products compared to conventional heating methods. nih.gov

Future research should also focus on employing environmentally friendly solvents, such as water or ethanol (B145695), and developing recyclable catalysts to minimize the environmental impact of synthesis. citedrive.comresearchgate.net The exploration of flow chemistry, where reactions are performed in continuous-flow reactors, could offer superior control over reaction parameters, leading to improved safety, scalability, and consistency for the production of this compound and a library of its analogs for structure-activity relationship (SAR) studies.

Advancements in Computational Modeling and Artificial Intelligence for this compound Design

Computational modeling and artificial intelligence (AI) are poised to revolutionize the design and optimization of this compound analogs. These in silico techniques can significantly accelerate the drug discovery process, reduce costs, and decrease the reliance on extensive experimental screening. mdpi.comnih.gov

A key future direction is the use of molecular docking and virtual screening to predict how this compound and its virtual derivatives interact with the three-dimensional structures of potential protein targets. nih.govnuph.edu.uanih.gov For instance, if IDO1 is identified as a potential target, docking studies can elucidate the specific binding interactions and guide the design of analogs with enhanced potency and selectivity.

Integration of Multi-Omics Data to Enhance Mechanistic Understanding

To gain a holistic understanding of the cellular effects of this compound, future research must move beyond single-target analysis and embrace a systems biology approach. The integration of multi-omics data—including proteomics, metabolomics, and transcriptomics—offers a powerful strategy to map the compound's mechanism of action on a global scale. nih.govnih.gov

By treating biological systems (e.g., cell cultures) with the compound and subsequently analyzing the changes in thousands of proteins (proteomics) and metabolites (metabolomics), researchers can construct a detailed picture of the perturbed cellular pathways. nih.govmdpi.commdpi.com This approach can reveal not only the primary target but also downstream effects and potential off-target interactions, which are critical for understanding both efficacy and potential toxicity. astrazeneca.com

For example, metabolomic analysis could confirm the inhibition of the kynurenine (B1673888) pathway if IDO1 is a target, while proteomic data could reveal compensatory changes in related immune-regulatory proteins. nih.gov Integrating these datasets can help build comprehensive network models of the drug's action, identify novel biomarkers for its activity, and generate new, testable hypotheses about its therapeutic potential. ahajournals.org

Overcoming Challenges in Preclinical Translation and Complex Biological System Modeling

A significant hurdle in drug development is the translation of promising preclinical findings into clinical success. For this compound, a major future challenge will be to bridge this gap through improved preclinical models and advanced computational simulations of complex biological systems.

Traditional 2D cell cultures often fail to replicate the intricate environment of a human tumor or organ. Future preclinical testing should leverage more sophisticated models, such as 3D organoids and patient-derived xenografts, which better mimic in vivo conditions and can provide more predictive data on the compound's efficacy.

Concurrently, the development of mathematical and computational models of biological systems is essential. researchgate.netnih.gov These models can simulate the dynamic interactions between the drug, its targets, and the broader physiological environment. nih.govfrontiersin.org For instance, an agent-based model could simulate how inhibiting a target within a tumor microenvironment affects various cell populations (e.g., cancer cells, immune cells) over time. nih.gov Such models can help optimize therapeutic strategies, predict synergistic effects in combination therapies, and identify potential challenges before moving into costly and time-consuming clinical trials. researchgate.netnih.gov

Q & A

Q. What are the recommended methods for synthesizing N-Hydroxy-2-pyridin-2-yl-acetamidine derivatives?

Synthesis typically involves refluxing ethanol as a solvent, which facilitates nucleophilic substitution or condensation reactions. For example, derivatives can be prepared by reacting hydrazine derivatives with appropriate carbonyl precursors under controlled pH and temperature. Purification often employs slow evaporation of mixed solvents (e.g., chloroform-acetone) to obtain single crystals for structural validation . Optimization of stoichiometry and reaction time is critical to minimize side products.

Q. How can elemental analysis and spectral techniques confirm the structure of this compound complexes?

Elemental analysis (C, H, N) provides empirical formula validation, while spectral methods like IR and NMR resolve functional groups and coordination geometry. For instance, IR spectroscopy identifies ν(N–O) and ν(C=N) stretches (~1600–1650 cm⁻¹), and ¹H NMR detects pyridyl proton environments. UV-Vis spectroscopy further confirms metal-ligand charge transfer in complexes. Cross-referencing with computational data (e.g., DFT-predicted bond lengths) enhances accuracy .

Advanced Research Questions

Q. What strategies resolve contradictions between DFT predictions and experimental spectral data for this compound complexes?

Discrepancies often arise from solvent effects or incomplete basis sets in DFT models. To address this:

- Refine computational parameters : Include solvent corrections (e.g., PCM model) and hybrid functionals (e.g., B3LYP-D3).

- Validate vibrational modes : Compare experimental IR/Raman spectra with scaled DFT frequencies.